4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
4-Methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a heterocyclic compound featuring a tricyclic pyrrolo[3,2,1-ij]quinolin core. This structure comprises a fused pyrrole, quinoline, and cyclohexene ring system, with a 2-oxo group at position 2 and a methyl substituent at position 1. The 8-position is functionalized with a benzamide group bearing a 4-methoxy substituent. The methoxy group enhances lipophilicity and may influence binding interactions in biological systems, while the benzamide moiety provides a platform for structural diversification .
Properties
IUPAC Name |
4-methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-12-17-11-15(10-14-4-3-9-22(18(14)17)20(12)24)21-19(23)13-5-7-16(25-2)8-6-13/h5-8,10-12H,3-4,9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLAMQPXYRBOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325582 | |
| Record name | 4-methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51088116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898454-40-5 | |
| Record name | 4-methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step synthetic routes. Starting from commercially available precursors, the synthesis might include:
Formation of the pyrroloquinoline scaffold through a cyclization reaction.
Introduction of the methoxy group via methylation.
Coupling of the intermediate with 4-methoxybenzoyl chloride to form the final benzamide product.
Industrial Production Methods
For industrial-scale production, efficient and cost-effective methods are employed:
Catalytic Processes: : Utilizing catalysts to streamline specific steps.
Optimized Reaction Conditions: : Temperature, pressure, and solvent systems are optimized for maximum yield and purity.
Purification Techniques: : Chromatography and recrystallization for removing impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, often leading to the formation of quinoline derivatives.
Reduction: : Reduction processes typically affect the quinoline moiety, potentially producing dihydro or tetrahydro derivatives.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly at the benzamide and quinoline sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or hydrogenation over palladium catalysts.
Substitution: : Halogenating agents for introducing substituents, with conditions like refluxing in suitable solvents.
Major Products
Oxidation: : Quinoline N-oxides.
Reduction: : Dihydroquinoline and tetrahydroquinoline derivatives.
Substitution: : Varied benzamide and quinoline derivatives depending on the substituents introduced.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step organic reactions that include cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that derivatives of pyrroloquinoline structures exhibit significant antibacterial activity against various pathogens. For instance, compounds with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
There is emerging evidence supporting the anticancer properties of compounds containing the pyrroloquinoline moiety. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including oxidative stress induction and modulation of apoptotic factors. The specific application of this compound in cancer therapy remains an area for further investigation but shows promise based on preliminary data from structurally related compounds .
Case Study 1: Antimicrobial Screening
A recent study screened a series of pyrroloquinoline derivatives for antimicrobial activity against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting that modifications to the pyrroloquinoline structure can enhance antimicrobial potency .
Case Study 2: Anticancer Research
In another study focused on anticancer activity, a derivative similar to this compound was tested against various cancer cell lines. The compound showed significant cytotoxic effects at micromolar concentrations and was found to activate caspase pathways leading to apoptosis in tumor cells .
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets and pathways. For instance:
Binding to Enzymes or Receptors: : Modulating their activity.
Pathway Involvement: : Engaging in cellular signaling pathways, potentially affecting processes like cell proliferation or apoptosis.
Comparison with Similar Compounds
Pyrrolo[3,2,1-ij]quinolin Derivatives
- 4-Bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide (): Substituents: Bromo at benzamide para-position vs. methoxy in the target compound. Impact: Bromine’s electronegativity and larger atomic radius may alter electronic properties and steric interactions compared to the methoxy group. Synthesis: Prepared via analogous amide coupling, but bromine introduction likely requires halogenation steps .
- 8-(Hydroxy-4-oxo-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-8-yl)-8-(4-methylbenzoyl)-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one (): Substituents: Hydroxy and 4-methylbenzoyl groups at position 6. Hydroxy groups may participate in hydrogen bonding. Synthesis: Friedel-Crafts acylation with AlCl₃ and benzoyl chloride .
Related Heterocyclic Cores
- (2-Oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole Derivatives (): Core: Quinolin-2-one fused with triazole. Synthesis: Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) .
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Core: Imidazo[1,2-a]pyridine with ester and nitrophenyl groups. Impact: Nitro groups confer electron-withdrawing effects, altering reactivity and solubility .
Substituent Modifications
Amide Group Variations
- N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (): Substituents: Propionamide vs. methoxybenzamide. Impact: Shorter alkyl chain reduces steric hindrance but may decrease π-π stacking interactions .
- N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide (): Substituents: Butyramide group.
Spectral and Physicochemical Data
Biological Activity
4-Methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a heterocyclic compound that incorporates a pyrroloquinoline structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 336.4 g/mol. The compound features a methoxy group and a benzamide moiety which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O3 |
| Molecular Weight | 336.4 g/mol |
| LogP | -0.1 at 25°C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It acts by interfering with signaling pathways involved in cell growth and survival, particularly the PI3K/Akt pathway which is crucial in many cancers .
- Antimicrobial Properties : Studies indicate that compounds related to the quinoline structure exhibit significant antibacterial and antifungal activities. They have been reported to be effective against various strains including Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : The presence of the methoxy group is believed to enhance anti-inflammatory properties by modulating inflammatory cytokine production and signaling pathways .
Case Studies
Several studies have highlighted the biological activities of compounds similar to this compound:
Case Study 1: Anticancer Activity
A study evaluated the effects of a related compound on human cancer cell lines (HeLa and HCT116). The compound demonstrated an IC50 value indicating potent antiproliferative effects (IC50 = 0.36 µM for CDK2), suggesting its potential as a lead compound for cancer therapy .
Case Study 2: Antimicrobial Efficacy
Research on quinoline derivatives revealed that they possess significant antimicrobial activity. In vitro tests showed that these compounds inhibited the growth of pathogenic bacteria and fungi effectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
